(4,4-Difluorocyclohexylmethyl)carbamic acid tert-butyl ester
CAS No.: 809273-64-1
Cat. No.: VC8296521
Molecular Formula: C12H21F2NO2
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 809273-64-1 |
|---|---|
| Molecular Formula | C12H21F2NO2 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | tert-butyl N-[(4,4-difluorocyclohexyl)methyl]carbamate |
| Standard InChI | InChI=1S/C12H21F2NO2/c1-11(2,3)17-10(16)15-8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | DJCMTZUQWODNFQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(CC1)(F)F |
Introduction
Synthesis and Manufacturing
The synthesis of this compound is detailed in patent US8664242B2, which outlines its role as an intermediate in producing mu opioid receptor antagonists . The process involves sequential functionalization of a cyclohexane scaffold:
Preparation of 4,4-Difluorocyclohexanecarbaldehyde
The starting material, 4,4-difluorocyclohexanecarbaldehyde, is synthesized via fluorination of cyclohexanone derivatives using diethylaminosulfur trifluoride (DAST) or analogous reagents. Subsequent oxidation or reduction steps yield the aldehyde intermediate .
Reductive Amination and Carbamate Formation
The aldehyde undergoes reductive amination with tert-butyl carbamate in the presence of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This step installs the Boc-protected amine while preserving the difluorocyclohexyl moiety:
Critical Reaction Parameters:
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Temperature: 0–25°C
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Workup: Aqueous extraction followed by crystallization from heptane/ethyl acetate .
Applications in Drug Development
Role in Mu Opioid Receptor Antagonist Synthesis
The compound is a key intermediate in synthesizing antagonists like N-benzyl-2-hydroxy-N-{2-[(1R,3R,5S)-3-(3-hydroxyphenyl)-8-azabicyclo[3.2.1]oct-8-yl]ethyl}acetamide. The Boc group ensures amine protection during subsequent coupling reactions, while the 4,4-difluorocyclohexyl group enhances binding affinity to the mu opioid receptor .
Table 2: Representative Pharmaceutical Targets Using This Intermediate
Analytical Characterization
The patent describes rigorous quality control measures:
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X-ray diffraction (XRD): Confirms crystalline structure and polymorphic form (e.g., Figures 1–3 in US8664242B2) .
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High-performance liquid chromatography (HPLC): Purity >99% by area normalization.
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Nuclear magnetic resonance (NMR): <sup>1</sup>H and <sup>19</sup>F NMR verify substituent positions and absence of impurities .
Future Directions
Ongoing research focuses on:
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Process optimization: Continuous flow synthesis to enhance yield and reduce waste.
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Novel derivatives: Exploring alternative fluorinated cyclohexyl groups for improved pharmacokinetics.
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